molecular formula C5HCl2N3 B1297664 4,6-Dichloropyrimidine-5-carbonitrile CAS No. 5305-45-3

4,6-Dichloropyrimidine-5-carbonitrile

Cat. No. B1297664
CAS RN: 5305-45-3
M. Wt: 173.98 g/mol
InChI Key: IPEBKIMUIHKZJP-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidine-5-carbonitrile is an important pharmaceutical intermediate. It can be used to prepare drugs, such as RUP3 receptor antagonists and PI3K kinase inhibitors .


Synthesis Analysis

A robust, safe, and scalable process for the synthesis of 4,6-dichloropyrimidine-5-carbonitrile has been described . The process involves nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone, its displacement by cyanide and chlorination at the pyrimidine C5 position with NCS . All of the intermediates in the process are storable under normal conditions .


Molecular Structure Analysis

The molecular formula of 4,6-Dichloropyrimidine-5-carbonitrile is C5HCl2N3. It has a molecular weight of 173.988 g/mol . The molecule contains a total of 11 bonds. There are 10 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 Pyrimidine .


Chemical Reactions Analysis

Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .


Physical And Chemical Properties Analysis

4,6-Dichloropyrimidine-5-carbonitrile has a density of 1.6±0.1 g/cm3. It has a boiling point of 335.2±37.0 °C at 760 mmHg .

Scientific Research Applications

1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

  • Summary of Application: This research focuses on the experimental results of unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
  • Methods of Application: The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
  • Results or Outcomes: The influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions were found to be significant .

2. Regioselective Synthesis of New Pyrimidine Derivatives

  • Summary of Application: This research involves the regioselective synthesis of new pyrimidine derivatives using organolithium reagents .
  • Methods of Application: Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
  • Results or Outcomes: The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .

3. Synthesis of Disubstituted Pyrimidines

  • Summary of Application: 4,6-Dichloropyrimidine-5-carbonitrile is used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

4. Synthesis of N-terminal Surrogate in Amino Acid and Peptide Analogues

  • Summary of Application: 4,6-Dichloropyrimidine-5-carboxaldehyde is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

5. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile

  • Summary of Application: This research involves the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine .
  • Methods of Application: The method involves nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone, its displacement by cyanide and chlorination at the pyrimidine C5 position with NCS .
  • Results or Outcomes: The final product, 4,5,6-trichloropyrimidine-2-carbonitrile, was obtained in a moderate (30%) yield in a two-step procedure .

6. Synthesis of Biarylpyrimidine

  • Summary of Application: This research involves the synthesis of biarylpyrimidine, which is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

7. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile

  • Summary of Application: This research involves the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine .
  • Methods of Application: The method involves nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone, its displacement by cyanide and chlorination at the pyrimidine C5 position with NCS .
  • Results or Outcomes: The final product, 4,5,6-trichloropyrimidine-2-carbonitrile, was obtained in a moderate (30%) yield in a two-step procedure .

8. Synthesis of Biarylpyrimidine

  • Summary of Application: This research involves the synthesis of biarylpyrimidine, which is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Safety And Hazards

4,6-Dichloropyrimidine-5-carbonitrile may cause severe skin burns and eye damage. It may also cause respiratory irritation and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The scalable and safe synthetic strategy for 4,6-Dichloropyrimidine-5-carbonitrile can be applied for multikilogram-scale production . This suggests that it could be produced on a large scale for use in various pharmaceutical applications.

properties

IUPAC Name

4,6-dichloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEBKIMUIHKZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344775
Record name 4,6-dichloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloropyrimidine-5-carbonitrile

CAS RN

5305-45-3
Record name 4,6-dichloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloropyrimidine-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,6-Dichloropyrimidine-5-carbaldehyde oxime (8g) was dissolved in CHCl3 (40 mL) and treated with SOCl2 (6 mL) for 2 h at rt. The solvent was removed and redissolved in DCM (5 mL). The solid was filtered and washed with DCM (5 mL). The filtrate was concd and purified by column chromatography on silica gel (dry loading, DCM/hexane, 3/1) to give 4,6-dichloropyrimidine-5-carbonitrile as a white solid.
Name
4,6-Dichloropyrimidine-5-carbaldehyde oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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